molecular formula C21H23N3O3 B2906414 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one CAS No. 2320671-10-9

4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one

Cat. No.: B2906414
CAS No.: 2320671-10-9
M. Wt: 365.433
InChI Key: PZMJSNLBPDPGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3'-methoxy-substituted biphenyl core linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring). The azetidine is further connected to a piperazin-2-one moiety, a six-membered ring containing two nitrogen atoms and a ketone. This structure combines rigidity (biphenyl and azetidine) with conformational flexibility (piperazin-2-one), making it a candidate for targeting enzymes or receptors requiring both steric and electronic complementarity.

Properties

IUPAC Name

4-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-4-2-3-17(11-19)15-5-7-16(8-6-15)21(26)24-12-18(13-24)23-10-9-22-20(25)14-23/h2-8,11,18H,9-10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJSNLBPDPGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxy-substituted biphenyl intermediate, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone precursors. Finally, the piperazinone moiety is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic pathway. The scalability of the process is also considered to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include phenolic derivatives, alcohols, and substituted azetidine or piperazinone compounds. These products can further undergo additional modifications to yield a variety of derivatives with potential biological activities .

Scientific Research Applications

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

Compound A : (4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (PADA)
  • Key Differences :
    • Biphenyl substituents: 4'-Cl, 2-OMe, 3'-CF₃ vs. 3'-OMe in the target compound.
    • Additional thiazole ring replaces the piperazin-2-one ketone.
  • Pharmacological Impact :
    • PADA exhibits potent MAGL inhibition (IC₅₀ = 0.4 nM) due to electron-withdrawing CF₃ and Cl groups enhancing binding .
    • The thiazole may improve metabolic stability compared to the target’s piperazin-2-one.
Compound B : (S)-(4-(1H-Indole-6-carbonyl)-3-methylpiperazin-1-yl)(4'-methoxy-[1,1'-biphenyl]-4-yl)methanone
  • Key Differences :
    • Piperazine replaces azetidine, with an indole substituent.
    • Biphenyl has 4'-OMe instead of 3'-OMe.
  • Pharmacological Impact :
    • The indole group may enhance interactions with aromatic residues in receptors (e.g., GHS-R1a targeted in PET imaging) .
    • Steric bulk from the methyl group on piperazine could reduce off-target binding.

Heterocyclic Core Modifications

Compound C : 1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic Acid
  • Key Differences :
    • Piperidine (6-membered saturated ring) replaces azetidine.
    • Carboxylic acid substituent instead of piperazin-2-one.
  • Pharmacological Impact: The carboxylic acid improves solubility but may limit blood-brain barrier penetration .
Compound D : 4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
  • Key Differences :
    • Methoxyphenyl replaces biphenyl; ethyl linker connects to phenylpiperazine.
  • The phenylpiperazine moiety could enhance dopamine or serotonin receptor interactions.

Functional Group Additions

Compound E : 4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one
  • Key Differences :
    • Chromen-2-one core replaces azetidine-piperazin-2-one.
    • Benzyl-piperazine and propoxy linker introduce flexibility.
  • Pharmacological Impact: Chromen-2-one’s planar structure may intercalate into DNA or inhibit kinases .

Structural and Pharmacokinetic Trends

Feature Target Compound PADA Compound B Compound C
Biphenyl Substituents 3'-OMe 4'-Cl, 3'-CF₃ 4'-OMe None
Heterocyclic Core Azetidine Azetidine Piperazine Piperidine
Additional Groups Piperazin-2-one Thiazole Indole Carboxylic Acid
Reported Potency (IC₅₀) N/A 0.4 nM (MAGL) N/A N/A
Solubility Moderate Low Moderate High

Key Findings

Substituent Position Matters : The 3'-methoxy group in the target compound may optimize steric and electronic interactions compared to 4'-substituted analogs.

Heterocycle Choice : Azetidine’s ring strain enhances binding affinity in enzyme targets (e.g., MAGL), while piperazine/piperidine derivatives offer flexibility for receptor engagement.

Functional Groups : Electron-withdrawing groups (e.g., CF₃, Cl) improve enzyme inhibition, whereas polar groups (e.g., carboxylic acid) enhance solubility but reduce CNS penetration.

Biological Activity

The compound 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This structure incorporates a piperazine moiety and an azetidine ring, which are common features in many pharmacologically active compounds.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : The piperazine and azetidine rings are known to interact with various cellular targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in antibiotic development.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For instance, a study demonstrated that related piperazine derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
10ecBT-4740.99 ± 0.01Induces apoptosis via cell cycle arrest
10ecMCF-7Data Not AvailablePotential tubulin polymerization inhibition

These results suggest that the compound may similarly induce apoptosis through mechanisms involving cell cycle disruption and tubulin interaction.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential. Preliminary animal studies have indicated that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages.

Case Studies

  • Case Study on Anticancer Activity : A study focusing on piperazine derivatives reported that compounds similar to this compound displayed high efficacy in inhibiting tumor growth in xenograft models.
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of biphenyl derivatives against resistant bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption characteristics, with high gastrointestinal absorption noted for related compounds. Toxicological assessments are ongoing to evaluate long-term safety profiles.

Q & A

What are the optimized synthetic routes for 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a methoxy-biphenyl carboxylic acid derivative with an azetidine-piperazinone scaffold. For example, a protocol adapted from related compounds (e.g., ) uses 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid activated with coupling agents like HOBT and EDC•HCl in DMF, followed by reaction with the azetidine-piperazinone intermediate. Triethylamine is added to maintain basic conditions. Post-reaction, the crude product is purified via silica column chromatography (eluent: PE/EA = 1/3), achieving a moderate yield (~22%). Key steps include rigorous exclusion of moisture and monitoring reaction progress via TLC or LC-MS .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) can elucidate bond angles, torsional strain in the azetidine ring, and biphenyl planarity. For example, SHELXL refines hydrogen bonding patterns and validates the spatial arrangement of the methoxy group relative to the carbonyl. Discrepancies between computational (DFT) and experimental bond lengths can be resolved by comparing thermal ellipsoids and residual electron density maps. This is critical for confirming stereochemistry in chiral intermediates or tautomeric forms .

What spectroscopic techniques confirm the structure post-synthesis?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Assign peaks to the methoxy group (δ ~3.8 ppm for 1H; ~55 ppm for 13C), biphenyl aromatic protons (δ 7.2–7.5 ppm), and azetidine/piperazinone protons (δ 4.1–4.5 ppm for azetidine; δ 2.5–3.3 ppm for piperazinone).
  • HRMS : Confirm the molecular ion ([M + Na]+) with <5 ppm error (e.g., m/z 485.1619 for a related compound in ).
  • FT-IR : Validate carbonyl stretches (~1650–1700 cm⁻¹) and absence of residual amine/acid peaks .

How do structural modifications at the methoxy or biphenyl groups affect biological activity?

Level: Advanced
Methodological Answer:

  • Methoxy Position : Compare 3'-methoxy (target compound) vs. 4'-methoxy analogs (). The 3'-methoxy group may sterically hinder interactions with hydrophobic binding pockets, reducing potency in enzyme assays (e.g., AKR1C3 inhibitors).
  • Biphenyl Substitution : Introducing electron-withdrawing groups (e.g., fluoro at the 4-position, as in ) enhances metabolic stability but may reduce solubility. SAR studies require iterative synthesis, followed by assays (e.g., IC50 determination in cancer cell lines) and computational docking to validate binding modes .

How to address discrepancies in biological assay results between different studies?

Level: Advanced
Methodological Answer:

  • Purity Validation : Use HPLC (>95% purity) and LC-MS to exclude impurities (e.g., residual DMF) that may interfere with assays.
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability.
  • Control Compounds : Include reference inhibitors (e.g., ’s AZD5153 for bromodomain studies) to calibrate activity.
  • Data Normalization : Use Z-score analysis to identify outliers in high-throughput screens. Contradictory results (e.g., conflicting IC50 values) may arise from differences in cell permeability or off-target effects, requiring orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier penetration. For this compound, the TPSA (~90 Ų) suggests moderate solubility, aligning with its piperazinone moiety.
  • Metabolic Stability : CYP450 metabolism can be modeled using docking simulations (e.g., AutoDock Vina) to identify vulnerable sites (e.g., methoxy demethylation). Compare with experimental microsomal stability data from liver S9 fractions .

How to design experiments to investigate off-target effects in kinase inhibition studies?

Level: Advanced
Methodological Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins’ KinaseProfiler to screen against 400+ kinases at 1 µM concentration.
  • Counter-Screens : Test against structurally related off-targets (e.g., PI3K vs. mTOR) using ATP-competitive assays.
  • Cryo-EM/Co-Crystallization : Resolve binding modes with unexpected targets (e.g., ’s acetylcholinesterase complex) to identify critical hydrogen bonds or π-π interactions .

What strategies improve the compound’s solubility for in vivo studies?

Level: Advanced
Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt (if basic piperazinone nitrogen is protonatable).
  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion. Validate solubility via dynamic light scattering (DLS) and in vivo pharmacokinetics in rodent models .

How to validate the compound’s mechanism of action in cellular models?

Level: Advanced
Methodological Answer:

  • CRISPR Knockout : Generate cell lines lacking the putative target (e.g., AKR1C3 in ) and compare dose-response curves.
  • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts to confirm direct binding.
  • Transcriptomics : RNA-seq after treatment identifies downstream pathways (e.g., c-Myc downregulation in ) .

What analytical methods resolve enantiomeric impurities in the azetidine intermediate?

Level: Advanced
Methodological Answer:

  • Chiral HPLC : Use a CHIRALPAK IG-3 column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves.
  • Mosher’s Ester Analysis : Derivatize secondary alcohols (if present) with Mosher’s acid chloride and analyze via 1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.